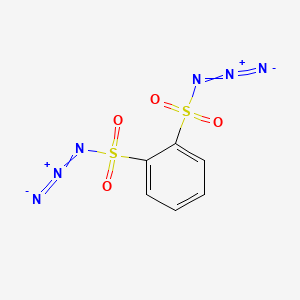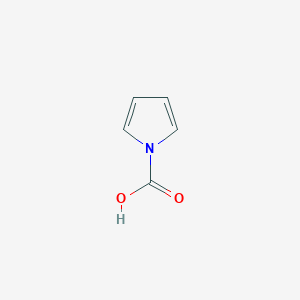
1H-pyrrole-1-carboxylic acid
説明
Synthesis Analysis
- Paal-Knorr Pyrrole Synthesis : This classic method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines or sulfonamines in the presence of iron(III) chloride. The reaction proceeds under mild conditions and yields N-substituted pyrroles .
- Metal-Catalyzed Conversion of Diols and Amines : A stable manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles. Water and molecular hydrogen are the only side products .
- Cu/ABNO-Catalyzed Aerobic Oxidative Coupling : This method provides N-substituted pyrroles by coupling diols with primary amines using an O2 balloon as the oxidant .
- Ionic Liquid-Assisted N-Substitution : Substituted pyrroles can be synthesized via N-substitution reactions using ionic liquids .
- Dehydrogenative Alcohol Functionalization : Ruthenium-based pincer-type catalysts enable the synthesis of substituted pyrroles via dehydrogenation reactions .
Chemical Reactions Analysis
科学的研究の応用
Biomarker for Melatonin Metabolism
1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, can be synthesized to serve as a biomarker in drug candidates. This is particularly useful for tracking substances in drugs aimed at treating conditions like hyperpigmentation (Skaddan, 2009).
Catalysis in Organic Chemistry
Pyrrole 2-carboxylic acid (L5) has been identified as an effective ligand in Cu-catalyzed reactions. It enables the monoarylation of anilines with aryl iodides and bromides, showing tolerance to various functional groups and yielding moderate to good results (Altman, Anderson & Buchwald, 2008).
Synthesis of Complex Organic Molecules
1H-pyrrole-1-carboxylic acid derivatives are utilized in the synthesis of complex molecules. For instance, (+)-Ryanodine, an ester derivative of 1H-pyrrole-2-carboxylic acid, is known for its role in modulating intracellular calcium release channels (Masuda et al., 2016).
Material Science and Nanotechnology
Pyrrole carboxylic acid derivatives are being explored in the field of organic–inorganic hybrid materials. These derivatives have been intercalated in layered double hydroxides (LDHs), showing potential for a variety of applications including nanocomposites (Tronto et al., 2008).
Electrochemistry and Sensor Technology
N-linked polybispyrroles based on 1H-pyrrole derivatives have been synthesized and characterized for their electrochromic and ion receptor properties. These materials have applications in metal recovery and ion sensing due to their electroanalytic, spectroscopic, and thermal properties (Mert, Demir & Cihaner, 2013).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives showed high inhibition efficiency, with potential applications in protecting metal surfaces (Zarrouk et al., 2015).
Characterization and Spectroscopy
1H-pyrrole-2-carboxylic acid derivatives have been characterized for their spectroscopic properties. These studies are crucial for understanding the chemical behavior and properties of these compounds (Anselmi et al., 2013).
Pharmaceutical Research
1H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their potential pharmacological activity. This includes the synthesis of novel 1H-1-pyrrolylcarboxamides, which are of interest for their therapeutic properties (Bijev, Prodanova & Nankov, 2003).
特性
IUPAC Name |
pyrrole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)6-3-1-2-4-6/h1-4H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDQRDMHICUGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392306 | |
| Record name | 1H-pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrole-1-carboxylic acid | |
CAS RN |
21972-99-6 | |
| Record name | 1H-pyrrole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



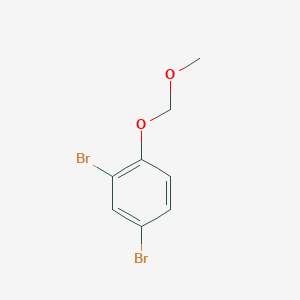
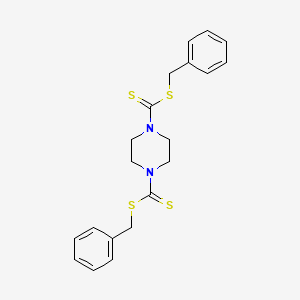
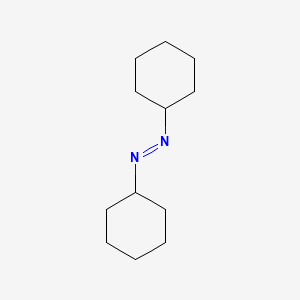
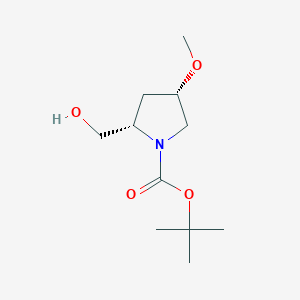
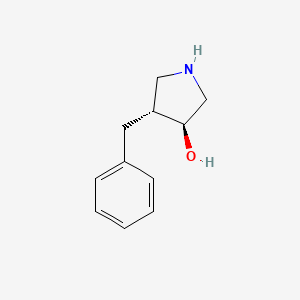
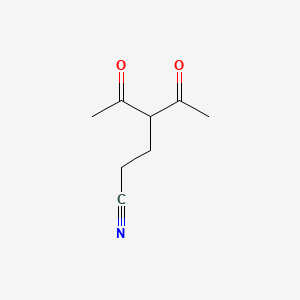
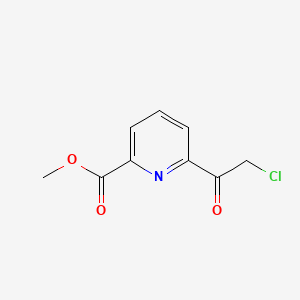
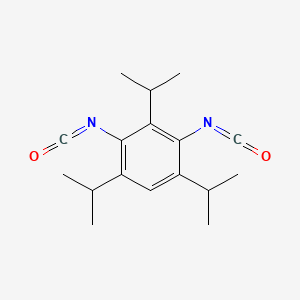

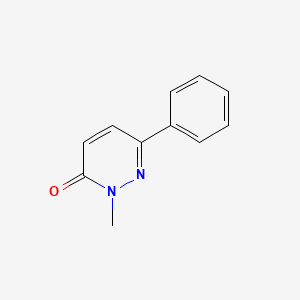
![N,N'-(dimethylsilylene)bis[N-methylacetamide]](/img/structure/B3049708.png)


